Cas no 84832-73-5 (2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole)

2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole is a brominated oxadiazole derivative characterized by its high thermal stability and electron-deficient aromatic structure. The presence of bromine substituents enhances its utility as a key intermediate in the synthesis of advanced organic materials, particularly in the development of flame retardants, optoelectronic compounds, and pharmaceutical agents. Its rigid oxadiazole core contributes to strong π-conjugation, making it suitable for applications in organic semiconductors and light-emitting materials. The compound’s well-defined molecular structure ensures consistent reactivity, facilitating precise modifications in cross-coupling reactions. Its stability under harsh conditions further supports its use in high-performance polymer formulations and specialty chemical synthesis.
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole structure
84832-73-5 structure
Product name:2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
CAS No:84832-73-5
MF:C14H8N2OBr2
MW:380.034
CID:2627343
PubChem ID:259341

2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
    • 84832-73-5
    • 2,5-bis-(3-bromo-phenyl)-1,3,4-oxadiazole
    • bis(3-bromophenyl)-1,3,4-oxadiazole
    • NSC89214
    • E85531
    • NSC-90296
    • NSC-89214
    • NCIOpen2_009644
    • UPCMLD0ENAT5884318:001
    • Z259632440
    • NSC90296
    • DTXSID701005115
    • SCHEMBL6364718
    • AKOS033952011
    • MFCD09394754
    • 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
    • Inchi: InChI=1S/C14H8Br2N2O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H
    • InChI Key: OLBIUUBQSQBMDC-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC(=CC=C3)Br

Computed Properties

  • Exact Mass: 379.89829g/mol
  • Monoisotopic Mass: 377.90034g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 38.9Ų

2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1077313-5g
2,5-bis(3-bromophenyl)-1,3,4-oxadiazole
84832-73-5 95%
5g
$280 2022-10-23
Ambeed
A1373303-100mg
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
84832-73-5 98%
100mg
$18.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1825216-100mg
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
84832-73-5 97%
100mg
¥79.00 2024-07-28
Aaron
AR004NTJ-250mg
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
84832-73-5 98%
250mg
$16.00 2025-02-12
1PlusChem
1P004NL7-250mg
2,5-bis(3-bromophenyl)-1,3,4-oxadiazole
84832-73-5 98%
250mg
$23.00 2024-04-21
Aaron
AR004NTJ-1g
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
84832-73-5 98%
1g
$50.00 2025-02-12
A2B Chem LLC
AC16395-1g
2,5-bis(3-bromophenyl)-1,3,4-oxadiazole
84832-73-5 98%
1g
$53.00 2024-04-19
A2B Chem LLC
AC16395-250mg
2,5-bis(3-bromophenyl)-1,3,4-oxadiazole
84832-73-5 98%
250mg
$21.00 2024-04-19
Aaron
AR004NTJ-100mg
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
84832-73-5 98%
100mg
$10.00 2025-02-12
A2B Chem LLC
AC16395-5g
2,5-bis(3-bromophenyl)-1,3,4-oxadiazole
84832-73-5 95%
5g
$260.00 2024-04-19

Additional information on 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole

2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole: A Comprehensive Overview

The compound with CAS No. 84832-73-5, known as 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The 1,3,4-oxadiazole ring system is a heterocyclic structure that plays a crucial role in the compound's reactivity and stability. The presence of bromo substituents at the 3-position of the phenyl groups further enhances its electronic properties, making it a valuable compound for research and development.

Recent studies have highlighted the importance of 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole in materials science. Researchers have explored its use as a precursor for advanced materials such as organic semiconductors and optoelectronic devices. The compound's ability to form stable π-conjugated systems makes it an ideal candidate for applications in organic electronics. For instance, a 2023 study published in *Advanced Materials* demonstrated that derivatives of this compound exhibit exceptional charge transport properties, which could revolutionize the field of flexible electronics.

In addition to its electronic applications, 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole has shown promise in medicinal chemistry. The oxadiazole ring is known for its bioactive properties, and the bromine substituents can be further functionalized to target specific biological pathways. A 2022 study in *Journal of Medicinal Chemistry* reported that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. This finding opens new avenues for drug discovery and development.

The synthesis of 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole involves a multi-step process that typically begins with the preparation of the oxadiazole core. The bromination step is critical and requires precise control to ensure high yields and purity. Recent advancements in catalytic methods have improved the efficiency of this synthesis pathway. For example, researchers have employed palladium-catalyzed cross-coupling reactions to achieve higher selectivity and lower reaction times.

From an environmental standpoint, the stability and biodegradability of 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole are essential considerations. Initial studies suggest that the compound is relatively stable under standard conditions; however, further research is needed to assess its long-term impact on ecosystems. Regulatory agencies are increasingly focusing on such assessments to ensure sustainable chemical practices.

In conclusion, 2,5-Bis(3-bromophenyl)-1,3,,4-oxadiazole (CAS No. 84832-73-5) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it a valuable tool for researchers in materials science and medicinal chemistry alike. As ongoing studies continue to uncover new potential uses for this compound

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Amadis Chemical Company Limited
(CAS:84832-73-5)2,5-bis(3-bromophenyl)-1,3,4-oxadiazole
A934299
Purity:99%
Quantity:5g
Price ($):230.0